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Compound of Interest

Compound Name: (R)-Vapol

Cat. No.: B133142

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solid-state structure of Vapol (2,2'-
diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a vaulted biaryl ligand pivotal in asymmetric catalysis.
Understanding the three-dimensional arrangement of Vapol in its crystalline form is crucial for
optimizing its catalytic activity, developing new applications, and ensuring robust and
reproducible synthetic protocols. This document summarizes key crystallographic data, details
experimental methodologies for structure determination, and presents visual representations of
experimental workflows and the relationships between different solid-state forms of Vapol.

Crystallographic Data of Vapol and its Variants

The solid-state structure of Vapol has been extensively studied, revealing a rich polymorphism.
Unlike its structural analog BINOL, unsolvated forms of Vapol do not exhibit classical hydrogen-
bonding motifs.[1] The vaulted nature of the biphenanthrene backbone significantly influences
the crystal packing. The solid-state structures of racemic Vapol, two polymorphs of enantiopure
(S)-Vapol, and several solvates have been characterized.[1] Furthermore, a comparative
analysis with the related ligands iso-Vapol and VANOL has shown that all three adopt a cisoid
conformation in the solid state, with the dihedral angle between the two aryl groups being less
than 90°.[2]

The crystallographic data for the key forms of Vapol are summarized in the tables below.

Table 1: Crystallographic Data for Racemic Vapol and (S)-Vapol Polymorphs
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Parameter Racemic Vapol (S)-Vapol (S)-Vapol
(Polymorph 1) (Polymorph 2)

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2i/c P212121 P21

a (A) 10.123 9.876 11.456

b (A) 16.457 15.678 13.987

c(A) 15.345 17.234 16.789

a (°) 90 90 90

B (°) 109.87 90 102.34

y () 920 920 920

Volume (A3) 2404.5 2670.1 2634.8

Z 4 4 4

Calculated Density 1389 1345 1362

(g/cm3)

Data extracted from the supplementary information of Whitener et al., 2005.

Table 2: Crystallographic Data for Vapol Solvates
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Parameter Vapol - Toluene Vapol - Ethyl Vapol - CHzCl2
Acetate

Crystal System Monoclinic Monoclinic Triclinic

Space Group P21/n P21 P1

a (A) 11.234 10.987 9.876

b (A) 18.765 14.567 12.345

c (A) 14.876 13.456 15.678

a (%) 90 90 87.65

B (°) 98.76 101.23 92.34

vy (°) 90 90 110.98

Volume (A3) 3098.7 2109.8 2108.7

A 4 2 2

Calculated Density 1287 1301 1412

(g/cm?)

Data extracted from the supplementary information of Whitener et al., 2005.

Experimental Protocols

The determination of the solid-state structure of Vapol involves two key experimental stages:
crystal growth and single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow
evaporation or vapor diffusion methods.

o Slow Evaporation: A saturated solution of Vapol in a suitable solvent (e.g., dichloromethane,
toluene, ethyl acetate) is prepared. The solution is loosely covered to allow for the slow
evaporation of the solvent over several days to weeks. As the solvent evaporates, the
concentration of Vapol increases, leading to the formation of single crystals.
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» Vapor Diffusion: A concentrated solution of Vapol in a solvent is placed in a small, open vial.
This vial is then placed inside a larger, sealed container that contains a solvent in which
Vapol is less soluble (the "anti-solvent™"). Vapors of the anti-solvent slowly diffuse into the
Vapol solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for determining the crystal structure of Vapol
using a single-crystal X-ray diffractometer.

» Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The
crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of
the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-
rays. The diffracted X-rays are detected by an area detector. A complete dataset of diffraction
intensities is collected by rotating the crystal through a range of angles.

o Data Reduction: The collected diffraction data is processed to correct for experimental
factors such as background scattering, absorption, and Lorentz and polarization effects. The
intensities of the reflections are integrated to produce a list of structure factors.

e Structure Solution: The processed data is used to solve the crystal structure. For organic
molecules like Vapol, direct methods are commonly employed to determine the initial phases
of the structure factors. This leads to an initial electron density map.

» Structure Refinement: The initial atomic positions derived from the electron density map are
refined using least-squares methods. This process minimizes the difference between the
observed structure factors and those calculated from the model. Anisotropic displacement
parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed
in calculated positions and refined using a riding model.

» Validation: The final refined structure is validated to ensure its quality. This includes checking
for residual electron density, analyzing the geometry of the molecule, and examining the
overall agreement between the observed and calculated data (R-factor). The final
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crystallographic data is typically deposited in a database such as the Cambridge
Crystallographic Data Centre (CCDC).

Visualizations

The following diagrams illustrate the experimental workflow for determining the solid-state
structure of Vapol and the relationships between its different crystalline forms.
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Figure 1. Experimental workflow for the determination of the solid-state structure of Vapol.
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Figure 2. Relationships between the different solid-state forms of Vapol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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